

Application Notes: In Vitro Synthesis of 2'3'-cGAMP for Research Applications

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Compound of Interest			
Compound Name:	5'-Phosphoguanylyl-(3',5')-		
	guanosine		
Cat. No.:	B15141979	Get Quote	

Introduction

Cyclic GMP-AMP (2'3'-cGAMP) is a critical second messenger in the innate immune system of metazoans.[1][2] It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS), which is activated upon binding to cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage.[3][4] 2'3'-cGAMP subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein, an endoplasmic reticulum-resident transmembrane protein.[4][5] This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor immune response.[4][6] Given its central role in immunity, high-purity 2'3'-cGAMP is an invaluable tool for researchers studying innate immunity, developing novel vaccine adjuvants, and investigating new cancer immunotherapies.[3][4]

Principle of the Method

The in vitro synthesis of 2'3'-cGAMP described here utilizes a robust enzymatic approach employing recombinant human cGAS (hcGAS). The enzyme catalyzes the condensation of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) into 2'3'-cGAMP in the presence of a dsDNA activator.[4][7] This biocatalytic method offers significant advantages over chemical synthesis, including high yields, specificity, and the avoidance of hazardous organic solvents.[3][7] The synthesized 2'3'-cGAMP can be efficiently purified to high homogeneity using anion exchange chromatography.



Key Applications in Research

- Elucidation of the cGAS-STING Signaling Pathway: Purified 2'3'-cGAMP is essential for in vitro studies aimed at dissecting the molecular mechanisms of STING activation, downstream signaling events, and the regulation of the pathway.
- High-Throughput Screening for STING Agonists and Antagonists: As a natural ligand, 2'3'cGAMP is the gold standard for developing and validating assays to screen for novel small molecules that can modulate STING activity for therapeutic purposes.
- Vaccine Adjuvant Development: The potent immune-stimulatory properties of 2'3'-cGAMP make it a promising candidate as a vaccine adjuvant to enhance antigen-specific immune responses.[8]
- Cancer Immunotherapy Research: 2'3'-cGAMP and its analogs are being actively investigated for their potential to stimulate anti-tumor immunity by activating the STING pathway within the tumor microenvironment.[6]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human cGAS (hcGAS)

This protocol describes the expression of His-tagged human cGAS in E. coli and its subsequent purification.

Materials:

- pET-based expression vector containing the human cGAS gene with an N-terminal His-tag.
- E. coli BL21 (DE3) competent cells.
- Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.



- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.
- · Ni-NTA affinity chromatography column.
- Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

- Transformation and Expression:
 - Transform the hcGAS expression vector into E. coli BL21 (DE3) cells and plate on selective LB agar.
 - Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
 - Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C with shaking.
 - Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification:

- Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.



- Elute the His-tagged hcGAS with Elution Buffer.
- Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Verify the purity of the protein by SDS-PAGE. Store the purified hcGAS at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of 2'3'-cGAMP

This protocol outlines the enzymatic synthesis of 2'3'-cGAMP using purified recombinant hcGAS.

Materials:

- Purified recombinant human cGAS (hcGAS).
- Reaction Buffer (5X): 250 mM Tris-HCl pH 7.5, 100 mM NaCl, 50 mM MgCl₂, 5 mM DTT.
- ATP solution (100 mM).
- GTP solution (100 mM).
- Herring Testis DNA (HT DNA) or other long dsDNA.
- Nuclease-free water.

Procedure:

- · Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
 - 5X Reaction Buffer: 20 μL
 - ATP (100 mM): 2 μL (Final concentration: 2 mM)



- GTP (100 mM): 2 μL (Final concentration: 2 mM)
- HT DNA (1 mg/mL): 10 μL (Final concentration: 0.1 mg/mL)[7]
- Purified hcGAS (1 mg/mL): 5 μL (Final concentration: 50 μg/mL)
- Nuclease-free water: to a final volume of 100 μL.
- Incubation:
 - Incubate the reaction mixture at 37°C for 4-16 hours. The reaction progress can be monitored by HPLC.[7]
- Reaction Termination:
 - Terminate the reaction by heating the mixture at 95°C for 5 minutes.[7]
 - Centrifuge the tube at 14,000 x g for 10 minutes to pellet the denatured protein.
 - Collect the supernatant containing the synthesized 2'3'-cGAMP.

Protocol 3: Purification of 2'3'-cGAMP by Anion Exchange Chromatography

This protocol describes the purification of 2'3'-cGAMP from the synthesis reaction mixture.[7]

Materials:

- Anion Exchange Chromatography system (e.g., FPLC or HPLC).
- Anion exchange column (e.g., Resource Q).
- Buffer A: 20 mM Tris-HCl, pH 7.5.[7]
- Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl.
- 0.22 μm syringe filter.

Procedure:



- Sample Preparation:
 - \circ Filter the supernatant from the terminated synthesis reaction through a 0.22 μm syringe filter.
 - Dilute the sample 1:5 with Buffer A.[7]
- Chromatography:
 - Equilibrate the anion exchange column with Buffer A.
 - Load the diluted sample onto the column.
 - Wash the column with Buffer A to remove unbound components.
 - Elute the bound 2'3'-cGAMP with a linear gradient of 0-20% Buffer B over 20 column volumes. 2'3'-cGAMP typically elutes at a NaCl concentration of approximately 100-150 mM.[7]
 - Monitor the elution profile by measuring the absorbance at 254 nm.
 - Collect the fractions containing the 2'3'-cGAMP peak.
- Desalting and Lyophilization:
 - Pool the fractions containing pure 2'3'-cGAMP.
 - Desalt the pooled fractions using a desalting column or by dialysis against nuclease-free water.
 - Lyophilize the desalted sample to obtain pure 2'3'-cGAMP as a white powder.

Protocol 4: Quantification and Purity Analysis by HPLC

This protocol details the analysis of 2'3'-cGAMP by reverse-phase HPLC.[7]

Materials:

HPLC system with a UV detector.



- C18 reverse-phase column.
- Mobile Phase A: 5 mM Ammonium Acetate in water.[7]
- Mobile Phase B: Acetonitrile.[7]
- 2'3'-cGAMP standard.

Procedure:

- Standard Curve Preparation:
 - Prepare a series of 2'3'-cGAMP standards of known concentrations in nuclease-free water.
- HPLC Analysis:
 - Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.
 - Inject the standards and samples.
 - Run a linear gradient from 2% to 30% Mobile Phase B over 10 minutes.
 - Monitor the absorbance at 254 nm.
- Data Analysis:
 - Determine the retention time of the 2'3'-cGAMP peak from the standard injections.
 - Generate a standard curve by plotting the peak area versus the concentration of the standards.
 - Calculate the concentration and purity of the synthesized 2'3'-cGAMP in the samples based on the standard curve.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for In Vitro 2'3'-cGAMP Synthesis



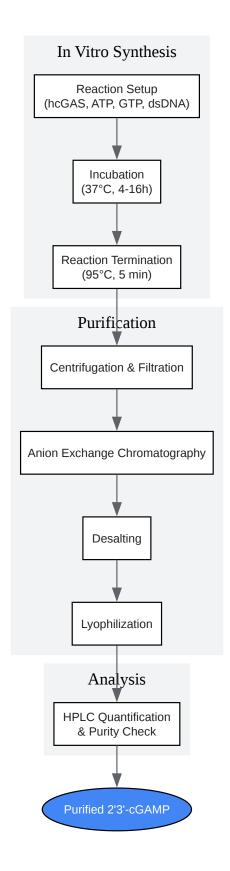
Parameter	Condition 1: Enzymatic Synthesis[7]	Condition 2: Whole-Cell Biocatalysis[3]
Enzyme	Recombinant human cGAS	Recombinant murine cGAS (in E. coli)
Substrates	2 mM ATP, 2 mM GTP	Endogenous ATP and GTP
Activator	0.1 mg/mL HT DNA	Endogenous dsDNA
Reaction Buffer	50 mM Tris-HCl pH 7.5, 20 mM NaCl, 10 mM MgCl ₂ , 1 mM DTT	M9 minimal medium
Temperature	37°C	30°C
Incubation Time	4-16 hours	24 hours
Yield	High conversion (qualitative)	Up to 186 ± 7 mg/L
Purity	>95% after purification	High purity after purification

Table 2: HPLC Parameters for 2'3'-cGAMP Analysis[7]

Parameter	Value
Column	C18 Reverse-Phase
Mobile Phase A	5 mM Ammonium Acetate
Mobile Phase B	Acetonitrile
Gradient	2% to 30% B over 10 minutes
Flow Rate	1 mL/min
Detection	UV at 254 nm
Typical Retention Time	~7-8 minutes
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Visualizations

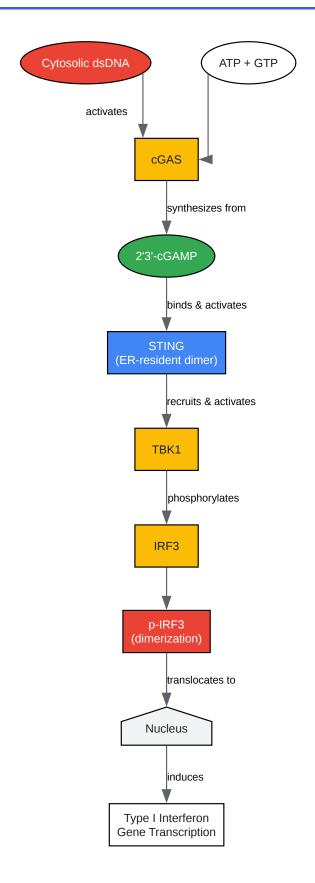




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Caption: Workflow for the in vitro synthesis and purification of 2'3'-cGAMP.





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Caption: The cGAS-STING signaling pathway.



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